4-Acetylphenyl methanesulfonate

Description

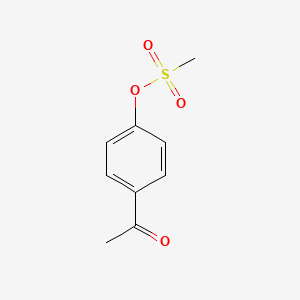

Structure

3D Structure

Properties

IUPAC Name |

(4-acetylphenyl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-7(10)8-3-5-9(6-4-8)13-14(2,11)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUBCADIVWBPBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289104 | |

| Record name | 4-Acetylphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69497-83-2 | |

| Record name | NSC59227 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Studies on 4 Acetylphenyl Methanesulfonate

Precursor for Liquid Crystals

Molecules with a rigid core and flexible side chains are often precursors to liquid crystals. The phenylacetyl group in 4-Acetylphenyl methanesulfonate (B1217627) provides a rigid component. By strategically modifying the molecule, for instance, by attaching long alkyl chains via displacement of the methanesulfonate group, it is conceivable to design and synthesize novel liquid crystalline materials. The synthesis of liquid crystals often involves the use of building blocks containing phenyl rings and various functional groups to tune the mesophase properties.

Component in the Synthesis of Functional Materials

The ability to introduce the 4-acetylphenyl group into various molecular architectures opens up possibilities for creating materials with specific functions. For example, this moiety could be incorporated into larger systems to influence their electronic, optical, or self-assembly properties.

Exploration of 4 Acetylphenyl Methanesulfonate in Materials Science and Polymer Chemistry

Potential as a Monomer or Precursor in Polymer Synthesis

The structure of 4-acetylphenyl methanesulfonate (B1217627) offers intriguing possibilities for its use in polymer synthesis. While direct polymerization of this compound is not widely reported, its functional groups serve as handles for its incorporation into polymeric structures through various chemical strategies.

Incorporation into Polymeric Backbones through Functionalization and Polymerization Reactions

Research has demonstrated the successful incorporation of a derivative of 4-acetylphenyl methanesulfonate into a polymer backbone. A key example involves the synthesis of a parent polymer, designated as P1, through the reversible addition-fragmentation chain transfer (RAFT) polymerization of N-(4-acetylphenyl)methacrylamide (NAPhMA) and N-isopropylmethacrylamide (NIPMAM). nih.govrsc.org In this study, a molar ratio of 10:200 for NAPhMA to NIPMAM was utilized, resulting in a polymer with approximately 6.4% of its units containing the acetylphenyl moiety. nih.govrsc.org

The methacrylamide (B166291) derivative, NAPhMA, serves as a crucial monomer that introduces the acetylphenyl group into the polymer chain. The RAFT polymerization technique allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow polydispersity, which is essential for producing materials with predictable properties.

Preparation of Functionalized Polymers with Tailored Properties

The true potential of incorporating the acetylphenyl moiety into a polymer backbone lies in the subsequent functionalization reactions that can be performed. The parent polymer P1, containing the acetylphenyl groups, can be chemically modified to introduce new functionalities, leading to polymers with tailored properties. nih.govrsc.org

For instance, the acetyl groups on the polymer can be reacted with other molecules to create stimuli-responsive materials. In one study, the parent polymer P1 was reacted with an excess of specific salicylaldehydes to yield polymers containing flavylium (B80283) moieties. nih.gov This post-synthetic modification resulted in a quantitative conversion, as confirmed by the disappearance of the methyl protons of the acetophenone (B1666503) group in 1H NMR spectroscopy. nih.gov The resulting flavylium-containing polymers exhibited multi-stimuli responsiveness to factors such as solvent, pH, light, and temperature, demonstrating how the initial incorporation of an acetylphenyl-containing monomer can lead to the development of "smart" materials with dynamic properties. nih.govrsc.org

Role in Supramolecular Chemistry and Self-Assembly Processes

While direct and extensive research into the supramolecular chemistry of 4-acetylphenyl methanesulfonate itself is limited, its chemical structure suggests potential for engaging in non-covalent interactions that are the foundation of self-assembly. The presence of the aromatic ring, the carbonyl group, and the sulfonate group provides sites for various intermolecular forces.

Host-Guest Interactions with 4-Acetylphenyl Methanesulfonate and its Derivatives

The acetylphenyl group, a core component of 4-acetylphenyl methanesulfonate, can participate in host-guest interactions. For example, the flavylium-containing polymers derived from the N-(4-acetylphenyl)methacrylamide monomer have been shown to interact with host molecules like β-cyclodextrin. rsc.org This interaction can influence the photochromic properties of the flavylium compounds in aqueous environments. rsc.org Although this example involves a derivative within a polymer, it highlights the inherent capability of the acetylphenyl unit to be a guest in a host-guest complex. The design of specific host molecules that can recognize and bind to 4-acetylphenyl methanesulfonate or its simple derivatives could lead to the development of new sensors or molecular recognition systems.

Design and Characterization of Self-Assembled Structures and Molecular Architectures

The polymers synthesized from the N-(4-acetylphenyl)methacrylamide precursor have demonstrated surface activity and self-assembly behavior. rsc.org This indicates that the incorporation of this unit can induce amphiphilicity in a polymer chain, leading to the formation of micelles or other self-assembled structures in solution. The balance between the hydrophilic and hydrophobic parts of the polymer, which can be tuned by the amount of the acetylphenyl-containing monomer incorporated, would govern the critical micelle concentration and the morphology of the resulting assemblies. While specific studies on the self-assembly of the standalone 4-acetylphenyl methanesulfonate molecule are not prominent, its potential as a building block for designing amphiphilic molecules that can self-assemble into complex architectures is a promising area for future research.

Applications in Catalysis and Ligand Design

In the realm of synthetic chemistry, 4-acetylphenyl methanesulfonate has found utility as a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of complex organic molecules.

The methanesulfonate group in 4-acetylphenyl methanesulfonate acts as a good leaving group, making the aromatic ring susceptible to coupling with other molecules. Research has shown its use in palladium-catalyzed cyanation reactions, where the methanesulfonate group is replaced by a cyanide group. acs.org It has also been employed in nickel-catalyzed borylation reactions, where it reacts with tetrahydroxydiboron (B82485) to form the corresponding arylboronic acid. rsc.org

Furthermore, 4-acetylphenyl methanesulfonate has been utilized in copper(I)-mediated cross-coupling reactions with alkynylsilanes to synthesize diarylethynes. cmu.edu In these catalytic cycles, the compound serves as an electrophilic coupling partner.

Precursor for Ligands in Transition Metal Catalysis (e.g., for C-H activation, cross-coupling)

The utility of 4-acetylphenyl methanesulfonate as a direct precursor for ligands in transition metal-catalyzed reactions, such as C-H activation and cross-coupling, is not extensively documented in publicly available scientific literature. The compound is more commonly employed as a substrate in cross-coupling reactions, where the methanesulfonate group acts as a leaving group.

However, the inherent functionalities of 4-acetylphenyl methanesulfonate—the acetyl and methanesulfonate groups—offer theoretical pathways for its conversion into sophisticated ligands. For instance, the acetyl group's carbonyl carbon is electrophilic and can undergo condensation reactions. One potential, though not yet reported, synthetic route could involve the reaction of 4-acetylphenyl methanesulfonate with hydrazines to form hydrazone ligands. researchgate.netresearchgate.net These resulting ligands, bearing an imine (C=N) functionality, could then chelate to transition metals, forming complexes with potential catalytic activity.

A hypothetical reaction scheme is presented below:

Hypothetical Synthesis of a Hydrazone Ligand from 4-Acetylphenyl Methanesulfonate

| Reactant 1 | Reactant 2 | Potential Product |

|---|

Similarly, the acetyl group could be transformed into an oxime through reaction with hydroxylamine. The resulting oxime ligand could also coordinate to metal centers. While the synthesis of 4-acetylphenyl methanesulfonate itself has been described, its subsequent conversion to catalytically active ligands for C-H activation or cross-coupling remains a prospective area of research rather than an established application. cu.edu.eg

Use in Organocatalysis or as a Chiral Auxiliary for Asymmetric Transformations

The application of 4-acetylphenyl methanesulfonate as an organocatalyst or as a chiral auxiliary for asymmetric transformations is another area with limited specific examples in the current body of scientific literature.

Organocatalysts often rely on specific functional groups to facilitate chemical reactions. While the ketone in 4-acetylphenyl methanesulfonate could potentially participate in some catalytic cycles, its direct use as an organocatalyst has not been reported.

For its use as a chiral auxiliary, the molecule would first need to be resolved into its enantiomers, or a chiral center would need to be introduced. There is no readily available information on the chiral resolution of 4-acetylphenyl methanesulfonate itself. mdpi.comgoogle.com A theoretical approach to employing it as a chiral auxiliary would involve the enantioselective reduction of the ketone to a chiral alcohol. This chiral alcohol could then, in principle, be used to direct the stereochemical outcome of a subsequent reaction. However, this remains a speculative application without direct supporting research.

The following table outlines a hypothetical multi-step process to generate a chiral derivative from 4-acetylphenyl methanesulfonate for potential use in asymmetric synthesis:

Hypothetical Transformation for Chiral Auxiliary Development

| Starting Material | Reaction Step | Intermediate/Product | Potential Application |

|---|---|---|---|

| 4-Acetylphenyl methanesulfonate | Enantioselective reduction of the ketone | (R)- or (S)-1-(4-(methylsulfonyloxy)phenyl)ethanol | Chiral alcohol for asymmetric synthesis |

Future Research Directions and Uncharted Territories for 4 Acetylphenyl Methanesulfonate

Emerging Synthetic Methodologies and Sustainable Synthesis Approaches

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. For 4-acetylphenyl methanesulfonate (B1217627), future research is expected to focus on moving beyond traditional methods towards more sustainable practices.

Green Catalysis: The use of green catalysts, such as methanesulfonic acid (MSA), is a promising avenue for the synthesis of sulfonate esters. researchgate.netrsc.org MSA is considered a green acid due to its biodegradability, low toxicity, and non-oxidizing nature. researchgate.netrsc.org Research into MSA-catalyzed direct esterification of 4-hydroxyacetophenone could offer a more environmentally friendly alternative to methods employing harsher reagents. researchgate.nettsijournals.com

Photocatalysis and Electrosynthesis: Visible-light-induced synthesis represents a novel and mild approach for forming sulfonate esters. nih.gov Future studies could explore the photocatalyst-free, visible-light-induced reaction of arylazo sulfones with alcohols to produce aryl sulfonic esters, a method that could be adapted for 4-acetylphenyl methanesulfonate. nih.gov Similarly, electrochemical methods for synthesizing sulfonate esters from thiols and alcohols are emerging, offering a reagent-light and controllable synthetic strategy. rsc.orgeurjchem.comeurjchem.com

Sustainable Solvents and Solvent-Free Reactions: A shift towards greener solvents or solvent-free conditions is anticipated. youtube.com The use of ionic liquids as recyclable reaction media for the synthesis of diaryl ethers from aryl methanesulfonates has been demonstrated and could be applied to reactions involving 4-acetylphenyl methanesulfonate. mdpi.com

Table 1: Comparison of Potential Synthetic Methodologies for 4-Acetylphenyl Methanesulfonate

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Green Catalysis (e.g., MSA) | Biodegradable, low toxicity, reusable catalyst. researchgate.netrsc.org | Optimization of reaction conditions for direct esterification of 4-hydroxyacetophenone. |

| Visible-Light Photocatalysis | Mild reaction conditions, catalyst-free potential. nih.gov | Adaptation of arylazo sulfone chemistry for the synthesis of 4-acetylphenyl methanesulfonate. |

| Electrosynthesis | Avoids hazardous reagents, precise reaction control. rsc.orgeurjchem.com | Development of electrochemical protocols for the sulfonation of 4-hydroxyacetophenone. |

| Solvent-Free/Ionic Liquids | Reduced waste, potential for catalyst recycling. youtube.commdpi.com | Exploration of solvent-free condensation reactions and the use of ionic liquids as recyclable media. |

Novel Reactivity Patterns and Unexplored Transformation Pathways

The inherent reactivity of the acetyl and methanesulfonate groups in 4-acetylphenyl methanesulfonate opens doors to a multitude of unexplored chemical transformations.

Cross-Coupling Reactions: Aryl methanesulfonates are effective partners in cross-coupling reactions. mdpi.com While their use as a protecting group for phenols is established nih.gov, future research will likely focus on leveraging the methanesulfonate group as a leaving group in a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions. This could include Suzuki, Heck, and Buchwald-Hartwig type couplings, enabling the synthesis of complex molecules with the acetylphenyl scaffold at their core.

Tandem and Multicomponent Reactions: The development of one-pot tandem reactions involving both the acetyl and methanesulfonate functionalities is a significant area for future exploration. For instance, a reaction sequence could involve a nucleophilic attack at the acetyl group followed by an intramolecular or intermolecular substitution at the sulfonate position. Multicomponent reactions, where three or more reactants combine in a single operation, could also be designed to construct complex molecular architectures around the 4-acetylphenyl methanesulfonate core. nih.gov

Reactivity of Oxidized Intermediates: The study of highly reactive aromatic cation radicals generated from phenyl sulfonates is an emerging field. nih.gov Investigating the behavior of the one-electron oxidized form of 4-acetylphenyl methanesulfonate could reveal novel reaction pathways and provide insights into its stability and degradation mechanisms, which is particularly relevant for applications in materials science. nih.gov

Advanced Material Applications Leveraging 4-Acetylphenyl Methanesulfonate Scaffolds

The unique structure of 4-acetylphenyl methanesulfonate makes it an attractive building block for the synthesis of advanced functional materials.

Functional Polymers: The acetyl group can serve as a reactive handle for polymerization or for grafting onto existing polymer backbones. Research into the synthesis of novel polymers, such as polyacetylenes or polybenzoxazines, from acetylene-functionalized monomers derived from 4-acetylphenyl methanesulfonate could lead to materials with high thermal stability and char yield. kpi.uamdpi.commdpi.com The sulfonate group can also be used to introduce specific functionalities or to be removed post-polymerization to unmask a phenolic hydroxyl group.

Sulfonated Biomaterials and Coatings: Sulfonation is a key process for enhancing the properties of biomaterials, such as improving hydrophilicity and biocompatibility. mdpi.com Derivatives of 4-acetylphenyl methanesulfonate could be used to create sulfonated surfaces on medical devices or as building blocks for sulfonated hydrogels and scaffolds for tissue engineering. mdpi.com

Materials for Electronics and Energy Storage: Sulfur-containing compounds are gaining attention as electrolyte additives in lithium-ion batteries. researchgate.net The potential of 4-acetylphenyl methanesulfonate and its derivatives in this area warrants investigation. Furthermore, the aromatic nature of the compound suggests potential applications in the development of organic electronic materials, where the acetyl and sulfonate groups can be used to tune electronic properties and intermolecular interactions.

Table 2: Potential Advanced Material Applications of 4-Acetylphenyl Methanesulfonate Derivatives

| Application Area | Rationale | Potential Research Direction |

|---|---|---|

| High-Performance Polymers | Acetyl group for polymerization; sulfonate for post-functionalization. kpi.uamdpi.com | Synthesis of thermally stable polymers like polybenzoxazines and functional polyacetylenes. |

| Biomaterials | Sulfonate groups can enhance biocompatibility and hydrophilicity. mdpi.com | Development of sulfonated coatings for medical implants and scaffolds for tissue engineering. |

| Electronics & Energy | Sulfur-containing compounds as electrolyte additives; tunable electronic properties. researchgate.net | Exploration as additives in lithium-ion batteries and as components in organic semiconductors. |

| Functional Surfactants | Potential for creating multifunctional surfactants for industrial applications. mdpi.com | Synthesis and characterization of novel surfactants derived from the 4-acetylphenyl scaffold. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and providing deeper insights into reaction mechanisms.

Reaction Prediction: ML models can be trained to predict the outcomes of chemical reactions, including regioselectivity and yield. rsc.orgacs.orgnih.govresearchgate.netrsc.org For 4-acetylphenyl methanesulfonate, ML could be used to predict the most likely sites of reaction for electrophilic aromatic substitutions or to identify the optimal conditions for novel transformations. acs.orgnih.govresearchgate.netrsc.org This would significantly reduce the experimental effort required to explore its chemical space.

Discovery of Novel Reactions and Catalysts: AI algorithms can analyze vast datasets of chemical reactions to identify novel reaction pathways and propose new catalysts. By inputting the structure of 4-acetylphenyl methanesulfonate, it may be possible to uncover previously unthought-of reactions and the catalysts that could facilitate them. This approach could lead to the discovery of highly efficient and selective synthetic routes. acs.org

Exploration of 4-Acetylphenyl Methanesulfonate in Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability. tandfonline.comtandfonline.com

Continuous Synthesis: The development of continuous flow processes for the synthesis of 4-acetylphenyl methanesulfonate and its derivatives is a key area for future research. thieme-connect.dersc.org Microreactors are particularly well-suited for highly exothermic reactions like sulfonation, offering rapid heat and mass transfer, which can lead to higher yields and improved safety. rsc.orgtandfonline.comdicp.ac.cnresearchgate.net

On-demand Generation of Reactive Intermediates: Flow chemistry allows for the on-demand generation and immediate use of unstable or hazardous intermediates. This could be particularly useful for exploring the chemistry of reactive species derived from 4-acetylphenyl methanesulfonate, such as its corresponding cation radical or other short-lived intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.